2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N. It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-fluoro-4-(trifluoromethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and fluorine atoms can participate in specific binding interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but different substitution pattern.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Lacks the bromine atom, which can affect its reactivity and applications.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the nitrile and fluorine groups.
Uniqueness
2-Bromo-6-fluoro-4-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and trifluoromethyl groups makes it a versatile building block for various synthetic applications and enhances its potential in scientific research and industrial applications .
Properties
Molecular Formula |
C8H2BrF4N |
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Molecular Weight |
268.01 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H |
InChI Key |
RDIFWHMWEFJUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)C(F)(F)F |
Origin of Product |
United States |
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